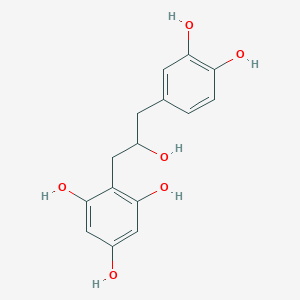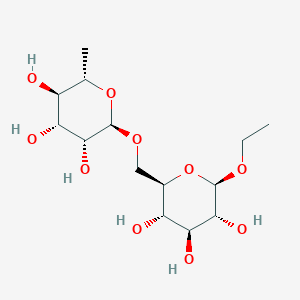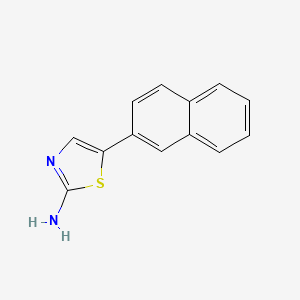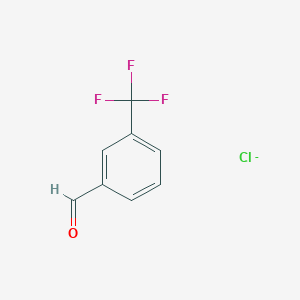
3-(3',4'-Dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3’,4’-Dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-propan-2-ol is a complex organic compound characterized by multiple hydroxyl groups attached to aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3’,4’-Dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-propan-2-ol typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroxybenzaldehyde with 2,4,6-trihydroxyacetophenone under basic conditions, followed by reduction of the resulting intermediate. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and consistency.
Análisis De Reacciones Químicas
Types of Reactions
3-(3’,4’-Dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced aromatic compounds.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
3-(3’,4’-Dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential antioxidant properties and its role in biological systems.
Medicine: Investigated for its therapeutic potential, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, dyes, and other chemical products.
Mecanismo De Acción
The mechanism of action of 3-(3’,4’-Dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in binding to these targets, leading to various biological effects. The compound may also participate in redox reactions, contributing to its antioxidant activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Dihydroxyphenylacetic acid
- 2,4,6-Trihydroxyacetophenone
- 3,4-Dihydroxybenzaldehyde
Uniqueness
3-(3’,4’-Dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-propan-2-ol is unique due to its specific arrangement of hydroxyl groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound with significant potential in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C15H16O6 |
|---|---|
Peso molecular |
292.28 g/mol |
Nombre IUPAC |
2-[3-(3,4-dihydroxyphenyl)-2-hydroxypropyl]benzene-1,3,5-triol |
InChI |
InChI=1S/C15H16O6/c16-9(3-8-1-2-12(18)15(21)4-8)5-11-13(19)6-10(17)7-14(11)20/h1-2,4,6-7,9,16-21H,3,5H2 |
Clave InChI |
OFUFTNROAPAIQL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CC(CC2=C(C=C(C=C2O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2-oxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5R-trans)-(9CI)](/img/structure/B14760784.png)


![[[(2R,3S,4R,5R)-5-[5-(3-aminoprop-1-ynyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B14760805.png)


![[(1S,2R,3R,4R,6S,8S,9S,10S,11S,13R,15R)-2,3,8,15-tetraacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B14760831.png)



![4-thia-11-aza-14-azoniapentacyclo[12.8.0.03,11.05,10.015,20]docosa-1(14),2,5,7,9,12,15,17,19,21-decaene](/img/structure/B14760843.png)

![ethyl 2-(2-chloropyrido[3,2-d]pyrimidin-4-yl)acetate](/img/structure/B14760866.png)
